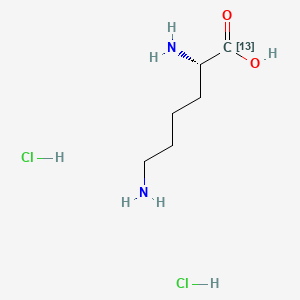

L-Lysine-13C dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H16Cl2N2O2 |

|---|---|

Molecular Weight |

220.10 g/mol |

IUPAC Name |

(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i6+1;; |

InChI Key |

JBBURJFZIMRPCZ-HSCIIBSRSA-N |

Isomeric SMILES |

C(CCN)C[C@@H]([13C](=O)O)N.Cl.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

L-Lysine-¹³C₆ Dihydrochloride: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine-¹³C₆ dihydrochloride (B599025) is a stable isotope-labeled (SIL) form of the essential amino acid L-lysine. In this molecule, all six carbon atoms of the lysine (B10760008) backbone are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment makes it an invaluable tool in quantitative proteomics, metabolomics, and metabolic flux analysis, where it serves as a tracer to elucidate complex biological processes. Its chemical identity to the natural ("light") L-lysine ensures that it is processed by cellular machinery in an identical manner, without perturbing biological systems, a key advantage over radioactive isotopes.[1][2] This guide provides a comprehensive overview of L-Lysine-¹³C₆ dihydrochloride, its applications, and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Lysine-¹³C₆ dihydrochloride is crucial for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₁₄N₂O₂·2HCl | [3] |

| Molecular Weight | 225.07 g/mol | [3] |

| CAS Number | 201740-81-0 | |

| Isotopic Purity | ≥99% for ¹³C | [3] |

| Chemical Purity | ≥98% | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Storage | Store at room temperature, protected from light and moisture. | [4] |

Core Applications in Research

L-Lysine-¹³C₆ dihydrochloride is a cornerstone reagent in modern life sciences research, primarily enabling precise quantification and tracking of proteins and metabolites.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted technique for quantitative proteomics.[1][5][6] The methodology relies on the metabolic incorporation of "heavy" or "light" amino acids into the entire proteome of cultured cells. By comparing the mass spectrometry (MS) signal intensities of peptides from cells grown in "heavy" L-Lysine-¹³C₆ dihydrochloride-containing media versus those grown in "light" (natural abundance) L-lysine media, researchers can accurately quantify differences in protein abundance between two cell populations.[1]

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[7][8] By supplying L-Lysine-¹³C₆ dihydrochloride as a tracer and analyzing the isotopic labeling patterns of downstream metabolites using MS or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can map the flow of carbon through metabolic pathways.[7][8] This provides a detailed snapshot of cellular metabolism under specific conditions.

Protein Turnover and Dynamics

The rate of protein synthesis and degradation, known as protein turnover, is a critical aspect of cellular homeostasis. Dynamic SILAC (dSILAC) experiments, which involve switching cells from a "light" to a "heavy" L-Lysine-¹³C₆-containing medium (or vice versa), allow for the measurement of protein turnover rates on a proteome-wide scale.[9][10] By tracking the incorporation of the heavy isotope over time, the synthesis and degradation rates of individual proteins can be determined.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-Lysine-¹³C₆ dihydrochloride.

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the general steps for a two-state SILAC experiment.

4.1.1 Materials

-

SILAC-grade cell culture medium deficient in L-lysine and L-arginine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-lysine dihydrochloride

-

"Heavy" L-Lysine-¹³C₆ dihydrochloride

-

Cell line of interest (lysine auxotroph recommended for efficient labeling)[11]

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Trypsin (MS-grade)

-

Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

-

LC-MS/MS system

4.1.2 Methodology

-

Cell Culture and Labeling:

-

Prepare two types of SILAC media: "Light" medium supplemented with natural L-lysine and "Heavy" medium supplemented with L-Lysine-¹³C₆ dihydrochloride. Both media should also contain L-arginine.

-

Culture two separate populations of cells. One population is grown in the "Light" medium, and the other in the "Heavy" medium.

-

Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[12] Labeling efficiency should be monitored and ideally be >97%.[12][13]

-

-

Experimental Treatment:

-

Once fully labeled, expose the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

-

-

Cell Lysis and Protein Extraction:

-

Harvest the cells from both populations.

-

Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.

-

Quantify the total protein concentration of the lysate.

-

-

Protein Digestion:

-

Take a desired amount of protein lysate (e.g., 50-100 µg).

-

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ¹²C-lysine or ¹³C₆-lysine.

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the relative abundance of each protein by comparing the peak intensities of the "light" and "heavy" peptide pairs.

-

Protocol for ¹³C-Metabolic Flux Analysis

This protocol provides a general workflow for a ¹³C-MFA experiment using L-Lysine-¹³C₆ dihydrochloride as a tracer.

4.2.1 Materials

-

Cell culture medium with a defined composition

-

L-Lysine-¹³C₆ dihydrochloride

-

Metabolite extraction solution (e.g., cold 80% methanol)

-

GC-MS or LC-MS/MS system

-

Software for MFA data analysis

4.2.2 Methodology

-

Experimental Design:

-

Define the metabolic network model to be investigated.

-

Select the appropriate ¹³C-labeled tracer, in this case, L-Lysine-¹³C₆ dihydrochloride, to maximize the information obtained about the fluxes of interest.

-

-

Tracer Experiment:

-

Culture cells in a medium where the standard L-lysine has been replaced with L-Lysine-¹³C₆ dihydrochloride.

-

Allow the cells to reach a metabolic steady state. This can be verified by measuring the isotopic enrichment of key metabolites at different time points until a plateau is reached.[14]

-

-

Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells (e.g., by flash-freezing in liquid nitrogen).

-

Extract the intracellular metabolites using a cold extraction solution.

-

-

Isotopic Labeling Measurement:

-

Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites in the lysine metabolism pathway.

-

-

Flux Estimation:

-

Input the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., nutrient uptake and product secretion rates) into an MFA software package.

-

The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns.[14]

-

-

Statistical Analysis:

-

Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

-

Data Presentation and Visualization

Clear presentation of quantitative data and visualization of complex biological processes are paramount for interpreting experimental results.

Quantitative Data Summary

The following table presents typical quantitative data obtained in a SILAC experiment, demonstrating the high efficiency of isotopic labeling.

| Cell Passage Number | Labeling Efficiency (%) |

| 1 | ~75% |

| 2 | ~90% |

| 3 | ~95% |

| 4 | >97% |

Data presented here is illustrative and based on typical observations in SILAC experiments.[13]

Visualizations

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

Caption: A generalized workflow for a SILAC experiment.

Caption: A typical workflow for a ¹³C-Metabolic Flux Analysis experiment.

Caption: The major pathways of L-lysine catabolism in mammals.[15][16][17][18]

Conclusion

L-Lysine-¹³C₆ dihydrochloride is an indispensable tool for researchers in the life sciences. Its utility in quantitative proteomics, metabolic flux analysis, and the study of protein dynamics provides a powerful means to unravel the complexities of cellular function in both health and disease. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively design and execute experiments using this versatile stable isotope-labeled compound, ultimately leading to novel biological insights and advancements in drug development.

References

- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-0.05 [isotope.com]

- 4. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-1 [isotope.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring in vivo protein turnover and exchange in yeast macromolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysine - Wikipedia [en.wikipedia.org]

L-Lysine-¹³C₆ Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and relevant biological pathways of L-Lysine-¹³C₆ dihydrochloride (B599025). This stable isotope-labeled amino acid is a critical tool in quantitative proteomics, metabolic research, and as an internal standard for mass spectrometry-based analysis.

Core Chemical and Physical Properties

L-Lysine-¹³C₆ dihydrochloride is a stable isotope-labeled form of the essential amino acid L-lysine, where all six carbon atoms have been replaced with the ¹³C isotope. This isotopic enrichment allows for its differentiation from its natural, lighter counterpart by mass spectrometry.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | (S)-2,6-Diaminohexanoic-¹³C₆ acid dihydrochloride |

| Synonyms | L-Lysine-¹³C₆·2HCl, [¹³C₆]-L-Lysine dihydrochloride |

| Molecular Formula | ¹³C₆H₁₄N₂O₂ · 2HCl |

| Molecular Weight | 225.07 g/mol [1][2][3] |

| CAS Number (Labeled) | 201740-81-0[4] |

| CAS Number (Unlabeled) | 657-26-1[1][2][3] |

Table 2: Physical and Chemical Specifications

| Specification | Value | Source |

| Isotopic Purity | ≥99 atom % ¹³C | Cambridge Isotope Laboratories, Sigma-Aldrich |

| Chemical Purity | ≥98% | Cambridge Isotope Laboratories |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water. | General knowledge |

| Storage | Store at room temperature, protected from light and moisture. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.[5][6] | MedChemExpress |

Applications in Research

The primary utility of L-Lysine-¹³C₆ dihydrochloride lies in its application as a tracer and internal standard in mass spectrometry-based quantitative analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics. In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-L-lysine), while the other is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., ¹³C₆-L-lysine).

After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions. Subsequently, the protein lysates from both populations are combined, digested (typically with trypsin, which cleaves after lysine (B10760008) and arginine residues), and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of proteins between the two samples.

Internal Standard for Mass Spectrometry

L-Lysine-¹³C₆ dihydrochloride is an ideal internal standard for the quantification of L-lysine in various biological samples, such as plasma, serum, and cell extracts, using liquid chromatography-mass spectrometry (LC-MS).[5][7] As an internal standard, it is added to the sample at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte of interest (unlabeled lysine), it experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation behavior in the mass spectrometer. This co-elution and similar behavior allow for the correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification.

Lysine Metabolic and Signaling Pathways

L-lysine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. It plays a crucial role in protein synthesis and various metabolic pathways. The catabolism of lysine primarily occurs through two main pathways: the saccharopine pathway and the pipecolate pathway.[4][8][9]

Furthermore, the epsilon-amino group of lysine residues in proteins is a target for a wide array of post-translational modifications (PTMs), which play a critical role in regulating cellular signaling, gene expression, and protein stability.[7] These modifications include acetylation, methylation, ubiquitination, and SUMOylation. The use of stable isotope-labeled lysine allows researchers to trace the dynamics of these modifications.

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for a SILAC experiment using L-Lysine-¹³C₆ dihydrochloride. Optimization may be required for specific cell lines and experimental conditions.

Workflow Diagram

Methodology

-

Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) lacking L-lysine and L-arginine. For the "light" medium, supplement with unlabeled L-lysine and L-arginine to their normal concentrations. For the "heavy" medium, supplement with L-Lysine-¹³C₆ dihydrochloride and, if desired for double labeling, a heavy isotope version of L-arginine (e.g., L-Arginine-¹³C₆,¹⁵N₄ hydrochloride). A typical concentration for L-Lysine dihydrochloride in RPMI 1640 is approximately 73 mg/L.

-

Cell Culture and Labeling: Culture two populations of the same cell line. One population is grown in the "light" medium, and the other in the "heavy" medium. Cells should be cultured for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids.

-

Experimental Treatment: Once labeling is complete, apply the desired experimental treatment to one of the cell populations while the other serves as a control.

-

Cell Lysis and Protein Extraction: Harvest both cell populations separately and lyse the cells using a suitable lysis buffer to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two samples.

Protocol 2: Quantification of L-Lysine using L-Lysine-¹³C₆ Dihydrochloride as an Internal Standard

This protocol outlines a general procedure for the quantification of L-lysine in a biological matrix (e.g., plasma) by LC-MS/MS.

Workflow Diagram

Methodology

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of L-Lysine-¹³C₆ dihydrochloride in a suitable solvent (e.g., water or a mild acidic solution) at a concentration of, for example, 1 mg/mL.

-

Preparation of Working Internal Standard Solution: Dilute the stock solution to a working concentration. The final concentration in the sample should be comparable to the expected concentration of the endogenous L-lysine.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the working internal standard solution.

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724) (e.g., 400 µL).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled L-lysine and a constant concentration of the L-Lysine-¹³C₆ dihydrochloride internal standard. Process these standards in the same manner as the samples.

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., a C18 or HILIC column) for separation.

-

Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the transitions for both unlabeled L-lysine and L-Lysine-¹³C₆.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of L-lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

L-Lysine-¹³C₆ dihydrochloride is an indispensable tool for modern biological and biomedical research. Its application in SILAC has revolutionized quantitative proteomics, enabling the large-scale analysis of protein expression changes. Furthermore, its use as an internal standard in mass spectrometry provides the accuracy and precision required for metabolomic studies and clinical diagnostics. A thorough understanding of its chemical properties and the appropriate experimental design is crucial for obtaining reliable and meaningful results.

References

- 1. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-0.05 [isotope.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. L-Lysine-13C6 dihydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 4. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.5 [isotope.com]

- 5. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmiweb.com [pharmiweb.com]

A Technical Guide to L--Lysine-¹³C₆ Dihydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Lysine-¹³C₆ dihydrochloride (B599025), a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its physicochemical properties, with a focus on its molecular weight, and explores its utility in proteomics, metabolomics, and drug development.

Physicochemical Properties

L-Lysine-¹³C₆ dihydrochloride is an isotopically labeled form of L-Lysine, an essential amino acid. In this variant, all six carbon atoms have been replaced with the stable isotope carbon-13 (¹³C).[1] This labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based quantitative analysis.[1]

The key quantitative data for L-Lysine-¹³C₆ dihydrochloride and its constituent parts are summarized in the table below for easy reference and comparison.

| Compound/Element | Chemical Formula | Molecular Weight ( g/mol ) |

| L-Lysine-¹³C₆ dihydrochloride | ¹³C₆H₁₆Cl₂N₂O₂ | 225.07 [2][3] |

| Unlabeled L-Lysine | C₆H₁₄N₂O₂ | 146.19[4][5][6][7][8] |

| Carbon-13 Isotope | ¹³C | 13.003354835[9][10] |

| Hydrochloric Acid (HCl) | HCl | ~36.46[11][12][13][14][15] |

The molecular weight of L-Lysine-¹³C₆ dihydrochloride is calculated by summing the atomic weights of its constituent atoms, considering the isotopic enrichment of the carbon atoms and the addition of two hydrochloride moieties.

Applications in Research

The primary utility of L-Lysine-¹³C₆ dihydrochloride lies in its application as an internal standard and a tracer in various research fields.[1][16]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

A prominent application of L-Lysine-¹³C₆ dihydrochloride is in SILAC-based quantitative proteomics. In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing natural L-Lysine, while the other is grown in "heavy" medium containing L-Lysine-¹³C₆.

Over several cell divisions, the labeled amino acid is incorporated into all newly synthesized proteins. When the two cell populations are combined and analyzed by mass spectrometry, the relative abundance of proteins can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Experimental Workflow for a SILAC Experiment

The following diagram illustrates a generalized workflow for a SILAC experiment.

A simplified workflow for a typical SILAC experiment.

Metabolomics and Metabolic Flux Analysis

In metabolomics, L-Lysine-¹³C₆ dihydrochloride serves as a tracer to investigate metabolic pathways.[2] By introducing the labeled lysine (B10760008) into a biological system, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the elucidation of metabolic fluxes and the identification of active biochemical pathways under different physiological or pathological conditions.

Experimental Protocols

General Protocol for SILAC Labeling

-

Cell Culture Medium Preparation: Prepare two types of cell culture media: a "light" medium containing standard L-Lysine and a "heavy" medium where the standard L-Lysine is replaced with L-Lysine-¹³C₆ dihydrochloride. All other components of the media should be identical.

-

Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled or unlabeled amino acid.

-

Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to the cell populations.

-

Cell Harvesting and Lysis: Harvest the "light" and "heavy" cell populations and lyse them to extract the proteins.

-

Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the protein mixture into peptides using an appropriate protease, such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify and quantify the relative abundance of peptide pairs with different isotopic labels.

Signaling Pathways

While L-Lysine itself is a fundamental building block of proteins and is involved in numerous cellular processes, its labeled form, L-Lysine-¹³C₆ dihydrochloride, is a tool to study these pathways rather than being an active participant in signaling. For instance, it can be used to quantify changes in protein expression or post-translational modifications within specific signaling cascades, such as the mTOR or MAPK pathways, in response to various stimuli.

The diagram below illustrates the logical relationship of how L-Lysine-¹³C₆ is utilized to study a generic signaling pathway.

Studying signaling pathways using SILAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-1 [isotope.com]

- 3. clearsynth.com [clearsynth.com]

- 4. scbt.com [scbt.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. acs.org [acs.org]

- 7. L-Lysine | 56-87-1 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. quora.com [quora.com]

- 12. Molecular weight of HCl [convertunits.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hydrogen chloride [webbook.nist.gov]

- 16. medchemexpress.com [medchemexpress.com]

Synthesis of L-Lysine-¹³C₆ Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Lysine-¹³C₆ dihydrochloride (B599025), a stable isotope-labeled amino acid crucial for a variety of research and development applications, particularly in quantitative proteomics and metabolic studies. This document details a proposed synthetic pathway, experimental considerations, and methods for purification and characterization, addressing the core requirements of scientific and drug development professionals.

Introduction

L-Lysine-¹³C₆ dihydrochloride is an isotopologue of the essential amino acid L-lysine where all six carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling renders the molecule readily distinguishable from its natural counterpart by mass spectrometry, making it an invaluable tool for "heavy" amino acid labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. The dihydrochloride salt form enhances the stability and solubility of the compound. Given the absence of a publicly available, detailed step-by-step synthesis protocol, this guide proposes a viable enantioselective synthetic route based on established methodologies for synthesizing isotopically labeled amino acids.

Proposed Synthesis Pathway

The proposed synthesis of L-Lysine-¹³C₆ dihydrochloride is a multi-step process commencing with a commercially available, fully ¹³C-labeled starting material. An enantioselective approach is crucial to obtain the biologically active L-isomer. The following pathway is adapted from the general methodology for synthesizing specifically labeled L-lysine isotopomers.

Core Strategy: The synthesis hinges on the alkylation of a chiral glycine (B1666218) enolate equivalent with a ¹³C-labeled four-carbon electrophile, followed by functional group manipulations to introduce the ε-amino group and subsequent deprotection to yield the final product.

A plausible logical workflow for the synthesis is outlined below:

L-Lysine-¹³C₆ Dihydrochloride: A Technical Guide for Advanced Proteomic Research

Introduction

L-Lysine-¹³C₆ dihydrochloride (B599025) is a stable isotope-labeled amino acid that serves as a critical tool in modern quantitative proteomics. This non-radioactive, "heavy" variant of L-lysine is metabolically incorporated into proteins in cell culture, enabling the precise relative quantification of protein abundance between different cell populations. Its primary application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for studying changes in protein expression, post-translational modifications, and protein-protein interactions. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the properties, applications, and experimental protocols related to L-Lysine-¹³C₆ dihydrochloride.

Physicochemical and Isotopic Data

L-Lysine-¹³C₆ dihydrochloride is chemically identical to its unlabeled counterpart, ensuring that it does not affect cell morphology or growth rates. The key difference lies in the substitution of all six carbon atoms with the stable isotope carbon-13, resulting in a predictable mass shift detectable by mass spectrometry.

| Property | Value |

| Chemical Name | (S)-2,6-Diaminohexanoic acid-¹³C₆ dihydrochloride |

| CAS Number | 201740-81-0 |

| Molecular Formula | ¹³C₆H₁₆Cl₂N₂O₂ |

| Molecular Weight | 225.07 g/mol |

| Isotopic Purity | Typically ≥99% |

| Appearance | White to off-white solid |

| Solubility | Highly soluble in water |

| Storage | Store at 2-8°C for long-term storage |

Table 1: Physicochemical Properties of L-Lysine-¹³C₆ Dihydrochloride. This table summarizes the key physical and chemical characteristics of the compound.

Core Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted metabolic labeling strategy in quantitative proteomics.[1] The technique involves growing two or more populations of cells in media that are identical except for the isotopic form of a specific amino acid, typically lysine (B10760008) and arginine. One population is cultured in "light" medium containing the natural amino acids, while the other is cultured in "heavy" medium containing the stable isotope-labeled amino acids, such as L-Lysine-¹³C₆ dihydrochloride.

After a sufficient number of cell divisions (at least five to six), the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[2][3] The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the protein lysates from the different populations are mixed, typically in a 1:1 ratio.[4] This early mixing minimizes quantitative errors that can arise from variations in sample preparation. The combined protein mixture is then digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of protein abundance.

Experimental Protocols

I. Preparation of SILAC Media

The preparation of SILAC media is a critical first step for a successful experiment. It is essential to use a medium that is deficient in the amino acids to be labeled (lysine and arginine) and to supplement it with dialyzed fetal bovine serum (dFBS) to avoid the introduction of unlabeled amino acids.

Materials:

-

Lysine- and Arginine-deficient medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Lysine dihydrochloride

-

"Heavy" L-Lysine-¹³C₆ dihydrochloride

-

"Light" L-Arginine hydrochloride

-

Sterile filtration unit (0.22 µm)

-

Sterile bottles

Procedure:

-

To a 500 mL bottle of lysine- and arginine-deficient medium, add 50 mL of dFBS (to a final concentration of 10%).[2][5]

-

For "Light" Medium: Add "light" L-Lysine dihydrochloride and "light" L-Arginine hydrochloride to the manufacturer's recommended final concentrations (e.g., 146 mg/L for lysine and 84 mg/L for arginine).[2]

-

For "Heavy" Medium: Add "heavy" L-Lysine-¹³C₆ dihydrochloride and a heavy version of L-Arginine (e.g., L-Arginine-¹³C₆ hydrochloride) to the same final concentrations as the light amino acids.[5]

-

Optionally, add other supplements such as glutamine, penicillin/streptomycin, and sodium pyruvate (B1213749) as required for the specific cell line.[2]

-

Sterile-filter the prepared media using a 0.22 µm filter unit into sterile bottles.

-

Store the prepared SILAC media at 4°C, protected from light.[3]

II. Cell Culture and Metabolic Labeling

Achieving complete metabolic labeling is crucial for accurate quantification. This requires culturing the cells in the prepared SILAC media for a sufficient number of doublings.

Procedure:

-

Culture the chosen cell line in standard "light" SILAC medium to adapt them to the new medium.

-

Split the adapted cell population into two separate flasks. Continue to culture one population in the "light" medium and switch the other to the "heavy" medium.

-

Subculture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the stable isotope-labeled amino acids.[2][3]

-

Verification of Incorporation (Optional but Recommended): Before proceeding with the main experiment, it is advisable to verify the labeling efficiency. This can be done by harvesting a small number of cells from the "heavy" population, digesting the proteins, and analyzing the peptides by mass spectrometry to confirm the mass shift and the absence of "light" peptides.[5]

III. Sample Preparation and Mass Spectrometry

Procedure:

-

Once labeling is complete, subject the "light" and "heavy" cell populations to the desired experimental treatments (e.g., one population treated with a drug, the other with a vehicle control).

-

Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates from both populations using a standard protein assay (e.g., BCA assay).

-

Combine equal amounts of protein from the "light" and "heavy" lysates.[4]

-

Digest the combined protein mixture into peptides using a protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that the vast majority of peptides will be labeled.

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

IV. Data Analysis

The data generated from the LC-MS/MS analysis is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "light" and "heavy" isotopic pairs.[3][6] The software calculates the ratio of the signal intensities for each peptide pair, which corresponds to the relative abundance of the protein in the two cell populations.

Visualizing Experimental and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the SILAC experimental workflow and examples of signaling pathways that can be investigated using this technique.

SILAC Experimental Workflow

Caption: A flowchart of the SILAC experimental workflow.

EGFR Signaling Pathway Analysis with SILAC

Caption: EGFR signaling pathway, a common target for SILAC studies.[7][8][9]

mTOR Signaling Pathway Investigation via SILAC

Caption: mTOR signaling pathway, often analyzed using SILAC.[10][11]

Applications in Research and Drug Development

The use of L-Lysine-¹³C₆ dihydrochloride in SILAC-based proteomics has broad applications across various fields of biological research and drug development:

-

Global Protein Expression Profiling: Identifying and quantifying thousands of proteins to understand cellular responses to stimuli, disease states, or drug treatments.

-

Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs such as phosphorylation, ubiquitination, and acetylation, which are crucial for regulating protein function and signaling pathways.[12]

-

Protein-Protein Interaction Studies: Distinguishing true interaction partners from non-specific binders in immunoprecipitation experiments.

-

Drug Target Identification and Validation: Identifying proteins whose expression or modification state is altered by a drug candidate.

-

Biomarker Discovery: Comparing the proteomes of healthy and diseased tissues or cells to identify potential biomarkers for diagnosis, prognosis, or therapeutic response.

-

Metabolic Flux Analysis: Tracing the metabolic fate of lysine and its incorporation into proteins over time.

Conclusion

L-Lysine-¹³C₆ dihydrochloride is an indispensable reagent for high-precision quantitative proteomics. Its application in the SILAC technique provides a robust and versatile platform for gaining deep insights into the complexities of the cellular proteome. For researchers and professionals in drug development, mastering the use of this stable isotope-labeled amino acid and the associated SILAC workflow is key to advancing our understanding of cellular processes, disease mechanisms, and the development of novel therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. usherbrooke.ca [usherbrooke.ca]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

L-Lysine-¹³C₆ Dihydrochloride for Metabolic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Lysine-¹³C₆ dihydrochloride (B599025) in metabolic labeling for quantitative proteomics. It details the underlying principles, experimental protocols, and data interpretation, offering a technical resource for researchers in life sciences and drug development.

Introduction to Metabolic Labeling with L-Lysine-¹³C₆

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics.[1][2] The method involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during translation.[1] L-Lysine-¹³C₆ dihydrochloride is a commonly used "heavy" amino acid in SILAC experiments.

The principle of SILAC is to grow two populations of cells in culture media that are identical except for the isotopic form of a specific amino acid.[2] One population is grown in "light" medium containing the natural, unlabeled amino acid (e.g., ¹²C₆-Lysine), while the other is cultured in "heavy" medium containing the stable isotope-labeled counterpart, such as L-Lysine-¹³C₆.[3] Trypsin, a common protease used in proteomics, cleaves proteins at the C-terminus of lysine (B10760008) and arginine residues. This ensures that most resulting peptides contain at least one of the labeled amino acids, making them suitable for MS-based quantification.[2]

After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[4] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).[2] Subsequently, the cell lysates are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.[1] Peptides from the "light" and "heavy" samples are chemically identical but differ in mass due to the incorporated stable isotopes.[5] This mass difference allows for the direct and accurate relative quantification of protein abundance between the two samples by comparing the signal intensities of the peptide isotope pairs in the mass spectrometer.[6][7]

Quantitative Data

Physical and Chemical Properties of L-Lysine Isotopologues

The choice of isotopically labeled lysine depends on the desired mass shift and the multiplexing capabilities of the experiment. L-Lysine-¹³C₆ is frequently used for a +6 Dalton mass shift.[8]

| Amino Acid Form | Isotopic Label | Molecular Weight ( g/mol ) | Mass Shift (Da) | Isotopic Purity (%) | Chemical Purity (%) |

| L-Lysine dihydrochloride | ¹²C₆ (Light) | 146.19 (free base) | 0 | - | ≥98 |

| L-Lysine-¹³C₆ dihydrochloride | ¹³C₆ (Heavy) | 225.07 [9] | +6 | ≥99 [9][10] | ≥98 [9] |

| L-Lysine-¹³C₆,¹⁵N₂ dihydrochloride | ¹³C₆, ¹⁵N₂ (Heavy) | 227.05 | +8[2] | ≥99[11] | ≥98[12] |

| L-Lysine-4,4,5,5-D₄ dihydrochloride | D₄ (Heavy) | - | +4[1] | 96-98[11] | - |

Recommended SILAC Media Composition

Successful metabolic labeling requires specialized cell culture media deficient in the amino acids to be labeled.[1] It is also crucial to use dialyzed fetal bovine serum (dFBS) to prevent the introduction of unlabeled amino acids.[13]

| Component | Typical Concentration | Purpose |

| Lysine & Arginine-deficient Medium (e.g., DMEM for SILAC) | Base Medium | Provides essential nutrients without unlabeled lysine and arginine.[8] |

| Dialyzed Fetal Bovine Serum (dFBS) | 10% (v/v) | Provides growth factors without introducing unlabeled free amino acids.[13] |

| "Light" L-Lysine | e.g., 146 mg/L | For the control ("light") cell population.[8] |

| "Heavy" L-Lysine-¹³C₆ | e.g., 152 mg/L | For the experimental ("heavy") cell population. [8] |

| "Light" L-Arginine | e.g., 84 mg/L | Often co-labeled with lysine for comprehensive proteome coverage.[8] |

| Penicillin/Streptomycin | 1x | Prevents bacterial contamination.[13] |

Experimental Protocols

Preparation of SILAC Media

-

Reconstitute Amino Acids : Prepare concentrated stock solutions (e.g., 100x or 1000x) of "light" and "heavy" L-Lysine and L-Arginine in sterile phosphate-buffered saline (PBS) or tissue culture-grade water.[8][13]

-

Prepare "Light" and "Heavy" Media :

-

To the lysine and arginine-deficient base medium, add dialyzed fetal bovine serum to a final concentration of 10%.[13]

-

For the "light" medium, add the "light" L-Lysine and L-Arginine stock solutions to their final desired concentrations.[8]

-

For the "heavy" medium, add the "heavy" L-Lysine-¹³C₆ and "light" or "heavy" L-Arginine stock solutions to their final desired concentrations.[8]

-

-

Sterile Filtration : Sterile-filter the prepared "light" and "heavy" media using a 0.22 µm filter unit.[8][13]

-

Storage : Store the prepared SILAC media at 4°C, protected from light.[8]

Cell Culture and Labeling

-

Cell Line Selection : This protocol is suitable for cell lines that are auxotrophic for lysine and arginine.[8]

-

Adaptation to SILAC Media : Culture the two cell populations separately in the prepared "light" and "heavy" SILAC media.

-

Cell Passaging : Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[13][14] A labeling efficiency of over 95% is considered optimal.[8][14]

-

Verification of Incorporation : To confirm complete labeling, a small sample of cells from the "heavy" population can be harvested, and the proteome analyzed by mass spectrometry to assess the percentage of heavy isotope incorporation.[5]

Sample Preparation and Mass Spectrometry

-

Experimental Treatment : Once complete labeling is confirmed, the two cell populations can be subjected to their respective experimental conditions (e.g., drug treatment vs. vehicle control).[2]

-

Cell Harvest and Lysis :

-

Protein Quantification and Mixing :

-

Protein Digestion :

-

The combined protein sample is then subjected to reduction, alkylation, and enzymatic digestion (typically with trypsin).[1]

-

-

LC-MS/MS Analysis : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The mass spectrometer will detect peptide pairs that are identical in sequence but differ in mass by 6 Da for each incorporated ¹³C₆-Lysine.[4] The ratio of the signal intensities of these peptide pairs reflects the relative abundance of the corresponding protein in the two original cell populations.[6]

Visualizations

SILAC Experimental Workflow

Caption: General workflow for a SILAC experiment using L-Lysine-¹³C₆.

Protein Synthesis and Labeling Pathway

Caption: Simplified diagram of protein synthesis incorporating labeled lysine.

Conclusion

L-Lysine-¹³C₆ dihydrochloride is an essential reagent for modern quantitative proteomics. The SILAC methodology, which utilizes this and other stable isotope-labeled amino acids, provides a robust, accurate, and versatile platform for studying dynamic changes in protein expression, protein-protein interactions, and post-translational modifications. By following standardized and optimized protocols, researchers can achieve high-quality, reproducible data to advance our understanding of complex biological systems and accelerate drug discovery and development.

References

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. chempep.com [chempep.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. news-medical.net [news-medical.net]

- 7. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]

- 8. benchchem.com [benchchem.com]

- 9. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-1 [isotope.com]

- 10. L-赖氨酸-13C6 盐酸盐 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 11. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.5 [isotope.com]

- 12. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.1MG [isotope.com]

- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

The Principle of SILAC Using Heavy Lysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[4][5] By comparing the mass spectra of proteins from cells grown in "light" (natural isotope abundance) and "heavy" (stable isotope-enriched) media, SILAC enables precise relative quantification of protein abundance between different experimental conditions.[2][6] This guide provides a comprehensive technical overview of the SILAC principle with a focus on the use of heavy lysine (B10760008), detailed experimental protocols, and data analysis workflows.

Core Principle of SILAC

The fundamental principle of SILAC is the metabolic incorporation of amino acids with stable isotopes into proteins.[3] Two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids.[2] One population is grown in a "light" medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C, ¹⁴N). The other population is cultured in a "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C- or ¹⁵N-labeled lysine).[3][4]

After a sufficient number of cell divisions, typically at least five, the cellular proteome of the "heavy" population will have almost completely incorporated the heavy amino acids, with labeling efficiency often exceeding 95%.[2][7] Once labeling is complete, the two cell populations can be subjected to different experimental treatments (e.g., drug administration vs. control).[2] Following treatment, the "light" and "heavy" cell populations are combined, typically in a 1:1 ratio based on protein concentration.[2] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing steps like cell lysis, protein extraction, and digestion.[5]

The combined protein mixture is then digested, commonly with trypsin, which cleaves proteins C-terminal to lysine and arginine residues.[3] The resulting peptides are analyzed by mass spectrometry (MS).[2] In the mass spectrometer, a peptide from the "heavy" sample will have a specific mass shift compared to its "light" counterpart, corresponding to the mass difference of the incorporated stable isotopes.[6] The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrum.[7]

The Role of Heavy Lysine

Lysine is a commonly used amino acid for SILAC experiments for several key reasons:

-

Essential Amino Acid: Lysine is an essential amino acid for most mammalian cell lines, meaning they cannot synthesize it and must obtain it from the culture medium. This ensures that the only source of lysine for protein synthesis is that which is supplied, allowing for complete and predictable labeling.

-

Trypsin Cleavage: Trypsin, the most common protease used in proteomics, specifically cleaves peptide bonds C-terminal to lysine and arginine residues.[3] This ensures that, with the exception of the C-terminal peptide, every tryptic peptide will contain at least one labeled amino acid when both heavy lysine and heavy arginine are used, maximizing the number of quantifiable peptides per protein.[3]

-

Distinct Mass Shifts: Commercially available lysine isotopes, such as ¹³C₆-L-lysine or ¹³C₆,¹⁵N₂-L-lysine, provide distinct and predictable mass shifts (+6 Da and +8 Da, respectively) that are easily resolved by modern mass spectrometers.

Experimental Workflow

The SILAC workflow can be broadly divided into two main phases: the adaptation and labeling phase, and the experimental and analysis phase.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

L-Lysine-¹³C₆ Dihydrochloride in Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Lysine-¹³C₆ dihydrochloride (B599025) in quantitative proteomics, with a focus on the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. This powerful technique enables accurate relative quantification of thousands of proteins in complex biological samples, offering critical insights into cellular processes, disease mechanisms, and the effects of therapeutic agents.

Core Principles of SILAC using L-Lysine-¹³C₆ Dihydrochloride

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that facilitates the precise quantification of protein abundance changes between different cell populations.[1] The core principle involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled counterpart.[2] L-Lysine, an essential amino acid, is a common choice for SILAC experiments. Trypsin, the most frequently used protease in proteomics, cleaves proteins at the C-terminus of lysine (B10760008) and arginine residues.[1] This ensures that the vast majority of tryptic peptides will incorporate the labeled lysine, allowing for accurate mass spectrometry-based quantification.

In a typical two-plex SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of lysine. One population is grown in "light" medium containing the natural, unlabeled L-lysine, while the other is cultured in "heavy" medium supplemented with L-Lysine-¹³C₆ dihydrochloride. The "heavy" lysine contains six carbon-13 (¹³C) isotopes, resulting in a 6 Dalton (Da) mass increase compared to its "light" counterpart.[3]

After a sufficient number of cell divisions (typically at least five), the heavy lysine is fully incorporated into the proteome of the "heavy" cell population.[1] The two cell populations can then be subjected to different experimental conditions, such as treatment with a drug or a control vehicle. Subsequently, the cell lysates are combined in a 1:1 ratio. This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can arise from separate sample processing.[4]

The combined protein mixture is then digested, and the resulting peptides are analyzed by mass spectrometry (MS). Peptides from the "light" and "heavy" populations will appear as pairs of peaks separated by a specific mass difference (6 Da for ¹³C₆-lysine). The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.[4]

Experimental Workflow and Protocols

The SILAC workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase. A generalized workflow is depicted below.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing a SILAC experiment using L-Lysine-¹³C₆ dihydrochloride.

2.1.1. Media Preparation

-

Prepare SILAC Media: Start with a lysine- and arginine-deficient cell culture medium (e.g., DMEM or RPMI-1640).

-

Supplement Light Medium: To the "light" medium, add unlabeled L-lysine and L-arginine to their normal physiological concentrations.

-

Supplement Heavy Medium: To the "heavy" medium, add L-Lysine-¹³C₆ dihydrochloride and unlabeled L-arginine to their normal physiological concentrations.

-

Add Dialyzed Serum: Supplement both media with dialyzed fetal bovine serum (dFBS) to provide essential growth factors without introducing unlabeled amino acids.

-

Sterile Filtration: Sterile-filter the prepared media before use.

2.1.2. Cell Culture and Labeling (Adaptation Phase)

-

Cell Seeding: Seed two separate populations of the chosen cell line into the "light" and "heavy" SILAC media.

-

Metabolic Incorporation: Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acid. The incorporation efficiency should be checked by mass spectrometry, aiming for >95%.

-

Maintain Logarithmic Growth: Ensure that cells are maintained in a logarithmic growth phase.

2.1.3. Experimental Treatment and Sample Preparation

-

Apply Treatment: Once complete labeling is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) and the control condition to the other (e.g., vehicle to the "light" cells).

-

Cell Lysis: After the treatment period, harvest and lyse the cells from both populations separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Combine Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates.

2.1.4. Protein Digestion

-

In-solution or In-gel Digestion: Proteins can be digested either directly in solution or after separation by SDS-PAGE (in-gel digestion).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent them from reforming.

-

Tryptic Digestion: Digest the proteins with trypsin overnight at 37°C. Trypsin specifically cleaves C-terminal to lysine and arginine residues.

2.1.5. Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Processing: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

-

Protein Quantification: The relative abundance of each protein is determined by averaging the ratios of all its identified peptides.

Quantitative Data Presentation

The output of a SILAC experiment is a quantitative comparison of the proteomes of the two cell populations. This data is typically presented in tables that include protein identifiers, the calculated heavy/light (H/L) ratios, and statistical information. Below is an example of a summarized data table from a study investigating the epidermal growth factor receptor (EGFR) signaling network.

| Protein ID | Gene Name | H/L Ratio | H/L Variability (%) | Description |

| P00533 | EGFR | 3.25 | 25 | Epidermal growth factor receptor |

| P62993 | GRB2 | 2.89 | 30 | Growth factor receptor-bound protein 2 |

| P43403 | SHC1 | 2.54 | 35 | SHC-transforming protein 1 |

| Q13485 | GAB1 | 2.11 | 40 | GRB2-associated-binding protein 1 |

| P27361 | PLCG1 | 1.98 | 42 | 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 |

| P29353 | SOS1 | 1.85 | 45 | Son of sevenless homolog 1 |

| Q07889 | CRK | 1.76 | 48 | CT10 regulator of kinase |

| P63000 | VAV1 | 1.63 | 50 | Vav guanine (B1146940) nucleotide exchange factor 1 |

| Q9Y2I3 | CBLB | 1.55 | 52 | E3 ubiquitin-protein ligase CBL-B |

| P12931 | STAT1 | 1.42 | 55 | Signal transducer and activator of transcription 1 |

This table is a representative example based on typical SILAC data and does not represent a complete dataset from a single experiment.

Application in Signaling Pathway Analysis: The EGFR Network

SILAC-based quantitative proteomics is a powerful tool for dissecting complex signaling pathways. By comparing the proteomes of cells in a basal state versus a stimulated state, researchers can identify proteins that are recruited to signaling complexes, as well as changes in their post-translational modifications, such as phosphorylation.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied cascade that regulates cell proliferation, survival, and differentiation. Upon binding of its ligand, EGF, the EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking sites for a host of downstream signaling proteins containing SH2 or PTB domains, initiating a cascade of events that ultimately leads to changes in gene expression and cellular responses.

The following diagram illustrates a simplified model of the initial signaling events following EGF stimulation, as can be elucidated using SILAC-based phosphoproteomics.

In a SILAC experiment investigating EGFR signaling, "heavy" labeled cells would be stimulated with EGF, while "light" labeled cells would remain unstimulated. The subsequent proteomic analysis would reveal increased H/L ratios for proteins like GRB2, SHC1, and GAB1, indicating their recruitment to the activated EGFR complex. Furthermore, phosphopeptide enrichment strategies can be coupled with SILAC to specifically quantify changes in phosphorylation levels of key signaling components.

Drug Development Applications

The precision and reproducibility of SILAC make it an invaluable tool in drug development. Key applications include:

-

Target Identification and Validation: Identifying the cellular targets of a novel compound by observing which proteins show altered expression or interaction profiles upon treatment.

-

Mechanism of Action Studies: Elucidating the molecular pathways through which a drug exerts its effects.

-

Off-Target Effect Profiling: Identifying unintended protein interactions or expression changes caused by a drug, which can help in assessing potential toxicity.

-

Biomarker Discovery: Identifying proteins whose expression levels correlate with drug response, which can be used to stratify patient populations in clinical trials.

By providing a global and quantitative view of the proteome, SILAC experiments using L-Lysine-¹³C₆ dihydrochloride offer a powerful platform to accelerate the drug discovery and development pipeline.

References

An In-depth Technical Guide to Understanding Protein Turnover with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Turnover

Protein turnover is the continuous and balanced process of protein synthesis and degradation in a cell. This fundamental process is essential for maintaining cellular homeostasis, removing damaged or misfolded proteins, and regulating cellular responses to various stimuli. The steady-state concentration of any given protein is determined by the balance between its rate of synthesis and degradation.[1][2] Disruptions in this delicate balance are implicated in numerous diseases, making the study of protein turnover crucial for understanding disease mechanisms and for the development of novel therapeutics.

Stable isotope labeling, coupled with mass spectrometry, has become a powerful and widely used technique to measure the dynamics of the proteome.[3][4] This guide provides a comprehensive overview of the principles, experimental workflows, and data analysis strategies for studying protein turnover using stable isotopes, with a focus on Stable Isotope Labeling with Amino acids in Cell Culture (SILAC).

Core Principles of Stable Isotope Labeling

The foundation of this methodology lies in metabolic labeling, where cells are cultured in a medium containing amino acids enriched with heavy, non-radioactive isotopes (e.g., ¹³C or ¹⁵N).[4] These heavy amino acids are incorporated into newly synthesized proteins. Over time, the proteome becomes progressively labeled with these heavy isotopes. By tracking the rate of incorporation of heavy amino acids and the disappearance of their light counterparts, researchers can precisely calculate the rates of protein synthesis and degradation.[1][5]

Key Concepts:

-

Fractional Synthesis Rate (FSR): The rate at which new proteins are synthesized, typically expressed as the percentage of the protein pool synthesized per unit of time.

-

Fractional Degradation Rate (FDR): The rate at which existing proteins are degraded.

-

Protein Half-life (t₁/₂): The time it takes for half of the existing population of a specific protein to be degraded.

The most commonly used stable isotope-labeled amino acids in proteomics are arginine (Arg) and lysine (B10760008) (Lys).[6][7] This is because the enzyme trypsin, which is ubiquitously used to digest proteins into smaller peptides for mass spectrometry analysis, cleaves specifically at the C-terminus of these two amino acids. This ensures that the vast majority of resulting peptides will contain a labeled amino acid, allowing for accurate quantification.[8]

Key Experimental Methodologies

Stable Isotope Labeling with Amino acids in Cell Culture (SILAC)

SILAC is a powerful and versatile method for quantitative proteomics. In a classic SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid (e.g., light ¹²C₆-arginine vs. heavy ¹³C₆-arginine).[7] After a period of growth to ensure complete labeling of the proteome, the cell populations can be subjected to different experimental conditions. The samples are then combined, and the relative abundance of proteins between the two conditions is determined by mass spectrometry.

Dynamic SILAC (dSILAC)

To measure protein turnover, a variation of the classic SILAC experiment, known as dynamic SILAC (or pulsed SILAC), is employed.[9][10] In a dSILAC experiment, cells are initially grown in a "light" medium and then abruptly switched to a "heavy" medium.[11] Samples are collected at multiple time points following the switch. The rate of appearance of heavy-labeled peptides and the disappearance of light-labeled peptides are measured by mass spectrometry, allowing for the calculation of synthesis and degradation rates for thousands of proteins simultaneously.[12]

Detailed Experimental Protocols

Protocol: Dynamic SILAC Experiment in Cultured Cells

This protocol outlines the key steps for a typical dynamic SILAC experiment to measure protein turnover.

1. Cell Culture and Labeling:

-

Culture cells in DMEM or RPMI medium specifically lacking lysine and arginine.

-

Supplement the "light" medium with standard L-lysine (e.g., 146 mg/L) and L-arginine (e.g., 84 mg/L).[8]

-

Supplement the "heavy" medium with stable isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arg).[6]

-

Ensure cells are grown for at least five to seven doublings in the light medium to achieve near-complete incorporation of the light amino acids.[8][13]

-

To initiate the experiment (t=0), wash the cells thoroughly with phosphate-buffered saline (PBS) and switch to the "heavy" medium.

2. Sample Collection and Protein Extraction:

-

Harvest cells at various time points after the switch to heavy medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen to capture the turnover rates of both rapidly and slowly turning over proteins.[11]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

3. Protein Digestion:

-

Take equal amounts of protein from each time point.

-

Perform in-solution or in-gel digestion with trypsin. A common protocol involves reduction with dithiothreitol (B142953) (DTT), alkylation with iodoacetamide, and overnight digestion with trypsin.

4. Mass Spectrometry Analysis (LC-MS/MS):

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions for identification.

Data Analysis Workflow

-

Peptide and Protein Identification: Process the raw mass spectrometry data using software such as MaxQuant.[10] This involves identifying peptides and proteins by searching the fragmentation spectra against a protein sequence database.

-

Quantification of Labeled and Unlabeled Peptides: The software will quantify the intensity of the "light" and "heavy" isotopic envelopes for each identified peptide at each time point.

-

Calculation of Turnover Rates: The fractional abundance of the heavy-labeled form of each protein is plotted against time. These data are then fitted to an exponential curve to determine the first-order rate constants for synthesis and degradation.

Data Presentation

The quantitative data from protein turnover experiments can be summarized in tables to facilitate comparison and interpretation.

| Protein | Gene | Half-life (hours) | Synthesis Rate (kₛ) | Degradation Rate (kₑ) |

| Protein A | GENEA | 15.2 | 0.045 | 0.045 |

| Protein B | GENEB | 78.5 | 0.009 | 0.009 |

| Protein C | GENEC | 5.1 | 0.136 | 0.136 |

| Protein D | GENED | 24.0 | 0.029 | 0.029 |

Table 1: Example of protein turnover data for a set of proteins under steady-state conditions.

| Protein | Condition | Half-life (hours) | Fold Change |

| Protein X | Control | 20.4 | - |

| Protein X | Drug A | 10.1 | -2.0 |

| Protein Y | Control | 45.8 | - |

| Protein Y | Drug A | 46.2 | +1.0 |

| Protein Z | Control | 12.3 | - |

| Protein Z | Drug A | 35.7 | +2.9 |

Table 2: Example of changes in protein half-life in response to a drug treatment.

Key Regulatory Pathways in Protein Turnover

Protein turnover is tightly regulated by complex signaling networks that control the rates of protein synthesis and degradation.

Protein Synthesis: The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis.[14][15] mTOR is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2.[16] mTORC1 integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control protein synthesis.[16][17] When activated, mTORC1 phosphorylates key downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote the initiation and elongation phases of translation.[16]

// Nodes GrowthFactors [label="Growth Factors,\nAmino Acids, Energy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4E_BP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> mTORC1 [arrowhead=normal]; mTORC1 -> S6K1 [arrowhead=normal]; mTORC1 -> eIF4E_BP1 [label=" P ", arrowhead=tee]; S6K1 -> ProteinSynthesis [arrowhead=normal]; eIF4E_BP1 -> ProteinSynthesis [label="Inhibits", style=dashed, arrowhead=tee]; } caption: "Simplified mTOR Signaling Pathway."

Protein Degradation: Ubiquitin-Proteasome and Autophagy-Lysosome Pathways

There are two major pathways for protein degradation in eukaryotic cells: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[18]

-

Ubiquitin-Proteasome System (UPS): The UPS is the primary pathway for the degradation of most short-lived and misfolded proteins.[19][20] Proteins are targeted for degradation by the covalent attachment of a polyubiquitin (B1169507) chain, a process mediated by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase).[21][22] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex.[23]

// Nodes TargetProtein [label="Target Protein", fillcolor="#FFFFFF", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; E1 [label="E1", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolyUbProtein [label="Polyubiquitinated\nProtein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptides [label="Peptides", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ub -> E1 [label="ATP"]; E1 -> E2; E2 -> E3; E3 -> TargetProtein; TargetProtein -> PolyUbProtein [label="Polyubiquitination"]; PolyUbProtein -> Proteasome; Proteasome -> Peptides; } caption: "The Ubiquitin-Proteasome System."

-

Autophagy-Lysosome Pathway: This pathway is responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles.[18][24][25] In macroautophagy, the most studied form of autophagy, a double-membraned vesicle called an autophagosome engulfs cytoplasmic components.[26] The autophagosome then fuses with a lysosome, and the enclosed material is degraded by lysosomal hydrolases.[26]

// Nodes CytoplasmicCargo [label="Cytoplasmic Cargo\n(e.g., Protein Aggregates,\nOrganelles)", fillcolor="#FFFFFF", fontcolor="#202124"]; Autophagosome [label="Autophagosome", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autolysosome [label="Autolysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Degradation & Recycling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CytoplasmicCargo -> Autophagosome [label="Sequestration"]; Autophagosome -> Autolysosome; Lysosome -> Autolysosome [label="Fusion"]; Autolysosome -> Degradation; } caption: "The Autophagy-Lysosome Pathway."

Conclusion and Future Perspectives

The use of stable isotopes to measure protein turnover has revolutionized our understanding of proteome dynamics. These techniques provide a global and quantitative view of the synthesis and degradation of thousands of proteins, offering invaluable insights into cellular physiology in both health and disease. As mass spectrometry technology continues to improve in sensitivity and throughput, these methods will become even more powerful. The application of protein turnover studies in drug development holds great promise for identifying novel therapeutic targets and for understanding the mechanism of action of existing and novel drugs.

References

- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. liverpool.ac.uk [liverpool.ac.uk]

- 3. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]